molecular formula C18H21NO2 B496011 3-phenyl-N-(4-propoxyphenyl)propanamide

3-phenyl-N-(4-propoxyphenyl)propanamide

Cat. No.: B496011
M. Wt: 283.4g/mol
InChI Key: PEWHVNJHNQPWKM-UHFFFAOYSA-N
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Description

3-Phenyl-N-(4-propoxyphenyl)propanamide is a synthetic amide compound featuring a propanamide backbone substituted with a phenyl group at the 3-position and a 4-propoxyphenyl group on the amide nitrogen.

This balance is critical for pharmacokinetic properties in drug candidates .

Properties

Molecular Formula

C18H21NO2

Molecular Weight

283.4g/mol

IUPAC Name

3-phenyl-N-(4-propoxyphenyl)propanamide

InChI

InChI=1S/C18H21NO2/c1-2-14-21-17-11-9-16(10-12-17)19-18(20)13-8-15-6-4-3-5-7-15/h3-7,9-12H,2,8,13-14H2,1H3,(H,19,20)

InChI Key

PEWHVNJHNQPWKM-UHFFFAOYSA-N

SMILES

CCCOC1=CC=C(C=C1)NC(=O)CCC2=CC=CC=C2

Canonical SMILES

CCCOC1=CC=C(C=C1)NC(=O)CCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physical Properties

The following table summarizes key structural analogs, their substituents, and physical properties:

Compound Name R Group on Phenyl Ring Melting Point (°C) Key Applications/Findings
3-Phenyl-N-(3-(trifluoromethyl)phenyl)propanamide (Ff) -CF₃ (meta) 141–142 High crystallinity; used in NMR studies
3-Phenyl-N-(4-(piperidin-1-yl)phenyl)propanamide (12f) -OCH₂CH₂-piperidine (para) 116.8–117.8 Antimycobacterial activity; EthA-activated prodrug
3-Chloro-N-(4-methylphenyl)propanamide -Cl (3-position), -CH₃ (para) Not reported Intermediate for bioactive compound synthesis
3-Phenyl-N-(4-sulfamoylphenyl)propanamide (Fj) -SO₂NH-thiazole (para) 228–229 High thermal stability; enzyme substrate studies
3-Phenyl-N-(4-propoxyphenyl)propanamide (hypothetical) -OCH₂CH₂CH₃ (para) Predicted balance of lipophilicity/solubility

Key Observations :

  • Electron-Withdrawing Groups (e.g., -CF₃, -SO₂NH): Increase melting points and thermal stability (e.g., Fj: 228–229°C) due to enhanced intermolecular interactions .
  • Amino-Alkoxy Substituents (e.g., piperidinyl-ethoxy in 12f): Introduce basic nitrogen atoms, improving solubility and enabling prodrug activation (e.g., EthA-mediated conversion to active metabolites) .
  • Propoxy Group : Likely offers moderate lipophilicity, making the hypothetical compound suitable for oral bioavailability compared to highly polar (e.g., sulfamoyl) or bulky (e.g., piperidinyl) analogs .
Antimycobacterial Activity
  • 7904688 (3-Phenyl-N-[(4-piperidin-1-ylphenyl)carbamothioyl]propanamide) : A structural analog with a carbamothioyl group. It acts as a prodrug requiring EthA-mediated activation to inhibit PyrG (CTP synthetase) and PanK (pantothenate kinase) in Mycobacterium tuberculosis. This dual-target inhibition causes synergistic disruption of nucleotide and coenzyme A biosynthesis .
  • 12f and 12g (Piperidinyl/Pyrrolidinyl Derivatives) : Exhibit similar multitarget inhibition but differ in metabolic stability. The piperidine moiety in 12f enhances target affinity compared to pyrrolidine in 12g .
Enzyme Substrate Specificity
  • 3-Amino-N-(3-fluorophenyl)propanamide: Outperforms other β-alanyl aminopeptidase substrates due to its lower limit of detection (LOD) for 3-fluoroaniline (0.12 µM vs. 0.35 µM for aniline). The fluorophenyl group optimizes enzyme-substrate interactions .

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